偏硅酸

描述

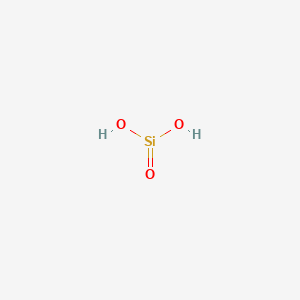

Metasilicic acid is a hypothetical chemical compound with the formula (HO)2SiO . The free acid slowly polymerises in aqueous solution even at low concentrations and cannot be isolated under normal conditions . Compounds including the conjugate base are known as metasilicates and occur widely in nature as inosilicates .

Synthesis Analysis

Two polyol raw materials were obtained in research, one based on metasilicic acid (MSA), the other based on poly (lactic acid) (PLA) waste . The obtained polyols were characterized in terms of their applicability for the production of rigid polyurethane foams (RPUFs) . Their basic analytical properties (hydroxyl number, acid number, elemental analysis) and physicochemical properties (density, viscosity) were determined .Molecular Structure Analysis

The molecular formula of Metasilicic acid is H2O3Si . It has an average mass of 78.100 Da and a Monoisotopic mass of 77.977318 Da .Chemical Reactions Analysis

The formation mechanism of the characteristic components was revealed using geostatistical, isotopic, and hydrogeochemical inversion simulations . The dissolution of olivine, pyroxene, albite, and other siliceous minerals is the source of characteristic components .Physical And Chemical Properties Analysis

The basic analytical properties of metasilicic acid include hydroxyl number, acid number, elemental analysis, density, and viscosity . The assumed chemical structure of the obtained new compounds was confirmed by performing FTIR and 1H NMR spectroscopic tests .科学研究应用

- Researchers have explored using a mixture of polyols based on MSA and recycled poly(lactic acid) (PLA) waste to synthesize rigid polyurethane foams (RPUFs) that are susceptible to biodegradation . These RPUFs exhibit improved properties compared to foams synthesized solely from MSA-based polyols. The benefits include better thermal resistance, reduced flammability, higher compressive strength, lower thermal conductivity, and biodegradability in soil.

- Hydroxyalkylation of a mixture of metasilicic acid and cellulose with glycidol and ethylene carbonate results in a polyol suitable for producing rigid polyurethane foams . The composition, structure, and physical properties of this polyol have been studied in detail.

Polyurethane Foams and Biodegradability

Hydroxyalkylation and Cellulose

Waste Management and Circular Economy

作用机制

Target of Action

Metasilicic acid primarily targets silica-aluminate and silicon-containing minerals in the surrounding rocks . It is a common component of groundwater water chemistry in certain areas, such as the Changbai Mountain area in China .

Mode of Action

When low-mineralized precipitation recharges the underground aquifer, it dissolves the silica-aluminate and silicon-containing minerals in the surrounding rocks through the water–rock action under the effect of CO2 . This process causes a large amount of metasilicic acid to dissolve into the groundwater, forming metasilicic acid-type mineral water .

Biochemical Pathways

The dissolution of minerals such as olivine, pyroxene, albite, and other siliceous minerals is the source of characteristic components . Deep faults and deep basalt heat flow are the key conditions for the formation of metasilicic acid

Pharmacokinetics

It is known that metasilicic acid is a common component of groundwater chemistry . The water body primarily receives stable recharge from low-mineralized precipitation, providing ample time for water–rock interaction . This suggests that the bioavailability of metasilicic acid may be influenced by environmental factors such as precipitation and geological conditions.

Result of Action

It is known that metasilicic acid can promote plant growth and alleviate a variety of biological and abiotic stressors . It activates defence-related enzymes, promotes the production of antimicrobial compounds, regulates signal pathways, and induces the expression of defence-related genes .

Action Environment

The action of metasilicic acid is influenced by environmental factors. For instance, in the Changbai Mountain area, the formation of metasilicic acid is controlled by rock weathering . The volcanic geological process greatly influences the formation of the hydrochemical components of mineral springs . Human activities also have a significant impact on the formation of metasilicic acid .

安全和危害

Metasilicic acid is labeled with the signal word “Warning” according to GHS classification . It may cause serious eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

未来方向

The use of a mixture of polyols based on MSA and PLA positively affected the properties of the obtained foam . The polyurethane foam based on this polyol mixture showed good thermal resistance and significantly reduced flammability in comparison with the foam based MSA-polyol . Moreover, it showed higher compressive strength, lower thermal conductivity, and biodegradability in soil . This research provides information on new waste management opportunities and fits into the doctrine of sustainable resource management offered by the circular economy .

属性

IUPAC Name |

dihydroxy(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3Si/c1-4(2)3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKVHSBPTUYDLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Si](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2SiO3, H2O3Si | |

| Record name | silicic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

||

| Record name | Silicic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001343982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metasilicic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007699414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30872499 | |

| Record name | Metasilicic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.099 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] | |

| Record name | Silicic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17270 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Metasilicic acid | |

CAS RN |

7699-41-4, 1343-98-2 | |

| Record name | Silicic acid (H2SiO3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7699-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001343982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metasilicic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007699414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Metasilicic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metasilicic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METASILICIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OI8D3YOH1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula and weight of metasilicic acid?

A1: Metasilicic acid is represented by the molecular formula H2SiO3. Its molecular weight is 60.08 g/mol.

Q2: Is there spectroscopic data available for metasilicic acid?

A2: While specific spectroscopic data for metasilicic acid is limited in the provided research papers, its presence and formation are often confirmed through indirect methods. For instance, the silicon content in various matrices is analyzed, and metasilicic acid formation is inferred based on reaction conditions. [, , ]

Q3: How is metasilicic acid used in the preparation of single-sided toughened glass?

A3: Metasilicic acid, in combination with disilicic acid, forms a crucial component of a protective fluid used in manufacturing single-sided toughened glass. This fluid, when applied to one side of the glass, forms a protective film. This film prevents the coated surface from undergoing toughening during the process, resulting in a single side remaining untreated. []

Q4: How does metasilicic acid contribute to the properties of rigid polyurethane foams?

A4: Research indicates that polyols derived from metasilicic acid, alone or mixed with those from recycled polylactic acid, can be used to synthesize rigid polyurethane foams (RPUFs). These foams exhibit desirable properties such as rigidity, biodegradability, thermal resistance, reduced flammability, high compressive strength, and low thermal conductivity. [] Similarly, using metasilicic acid and cellulose-based polyols results in RPUFs with enhanced thermal resistance, self-extinguishing properties, and biodegradability. []

Q5: What challenges are associated with the presence of metasilicic acid in industrial processes, particularly in the context of heavy oil production?

A5: High concentrations of metasilicic acid in heavy oil wastewater pose significant scaling challenges, impacting production efficiency. []

Q6: How can metasilicic acid be removed from industrial wastewater?

A6: Research on heavy oil wastewater treatment shows magnesium-based agents are effective in removing metasilicic acid. Optimal removal, exceeding 90% efficiency, is achieved at a pH of 10 and an agent dosage of 400 mg/L. []

Q7: What is the geological origin of metasilicic acid in natural mineral waters?

A7: Metasilicic acid found in natural mineral waters originates from the hydrolytic decomposition of quartz and aluminum-silicate minerals present in granite formations. [] This process is influenced by the geological characteristics and hydrogeochemical processes within the specific region. [, , , ]

Q8: How does the content of metasilicic acid in natural mineral waters relate to its potential health benefits?

A8: Natural mineral waters rich in metasilicic acid are often classified as metasilicic acid-type mineral waters. [] While specific health claims are not evaluated in these studies, these waters are often marketed for their potential health benefits, which need further investigation.

Q9: What analytical techniques are employed to determine metasilicic acid concentration in various matrices?

A9: The most common method for quantifying metasilicic acid is molybdosilicate yellow spectrophotometry. [, ] This technique involves reacting metasilicic acid with a molybdate reagent to form a colored complex, the absorbance of which is measured to determine the metasilicic acid concentration.

Q10: How is the uncertainty associated with metasilicic acid analysis addressed?

A10: Uncertainty evaluation in metasilicic acid analysis, particularly using spectrophotometry, is crucial for accurate results. Key sources of uncertainty include calibration solution preparation, calibration curve fitting, and measurement variations. The continuous propagation model of uncertainty, combined with double-error regression for standard curve fitting, helps assess and minimize uncertainties. []

Q11: What is the environmental impact of metasilicic acid in industrial wastewater?

A11: While metasilicic acid itself might not be highly toxic, its presence in wastewater, particularly from industries like heavy oil production, necessitates careful management. This is because the wastewater often contains other contaminants requiring specific treatment protocols. []

Q12: How does silicon, potentially in the form of metasilicic acid, influence plant growth and nitrogen fixation in legumes?

A12: Research on cowpea plants suggests that silicon, supplied as metasilicic acid or silicic acid, positively influences nodule formation and nitrogen fixation. The study highlights the importance of including silicon in nutrient solutions for hydroponically grown legumes to accurately assess nodulation and nitrogen fixation processes. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B6593535.png)